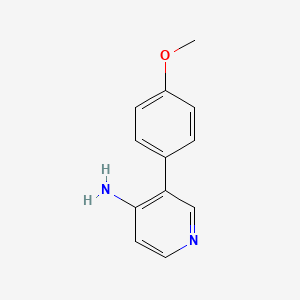

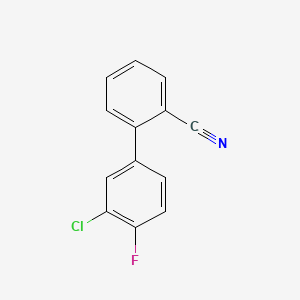

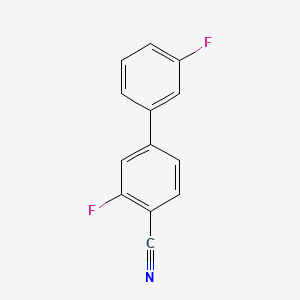

2-(3-Chloro-4-fluorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

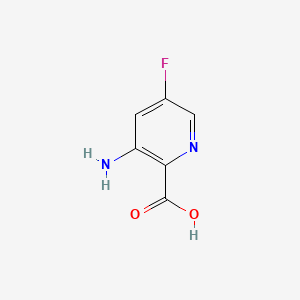

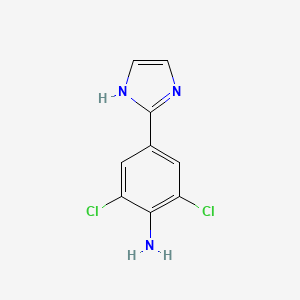

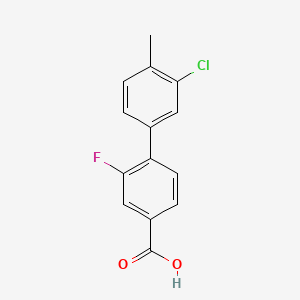

“2-(3-Chloro-4-fluorophenyl)benzonitrile” is a compound with the molecular formula C13H7ClFN. It is a compound useful in organic synthesis . The molecular weight of this compound is 231.66 .

Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-4-fluorophenyl)benzonitrile” consists of a benzonitrile group attached to a phenyl ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C13H7ClFN/c14-12-7-9(5-6-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H .

Applications De Recherche Scientifique

Synthesis of Complex Molecules

The research on derivatives of 2-(3-Chloro-4-fluorophenyl)benzonitrile has facilitated the development of complex molecules with potential applications in pharmaceuticals and materials science. For instance, the synthesis of 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile highlights the chemical versatility of such compounds, enabling the formation of molecules with a wide range of ring systems through nucleophilic substitution reactions and hydrogen bonding (Shahani et al., 2010). This kind of research underpins the development of new materials and drugs by showcasing the synthetic utility of halogenated benzonitriles.

Material Science Applications

In the field of material science, particularly in the development of polymer solar cells, the addition of perfluorinated compounds related to 2-(3-Chloro-4-fluorophenyl)benzonitrile has been found to enhance power conversion efficiencies. A study demonstrated that a specific perfluorinated compound improved the ordering of polymer chains, leading to higher absorbance and enhanced hole mobility in polymer solar cells (Jeong et al., 2011). This research provides a pathway to the design of more efficient solar energy harvesting devices.

Biological Activities

The derivatives of 2-(3-Chloro-4-fluorophenyl)benzonitrile have been explored for their biological activities, offering insights into the development of new therapeutic agents. For example, a series of compounds synthesized from 3-chloro-2-fluoro benzoic acid demonstrated significant anti-convulsant and anti-inflammatory activities (Bhat et al., 2016). Such studies are crucial for identifying new drug candidates and understanding their mechanisms of action.

Environmental and Photophysical Studies

The photodehalogenation of silylated and stannylated phenyl halides, related to 2-(3-Chloro-4-fluorophenyl)benzonitrile, provides valuable insights into environmental degradation processes and the generation of reactive intermediates in organic synthesis (Protti et al., 2012). Understanding these reactions can help in designing more sustainable chemical processes and in the detoxification of halogenated waste.

Propriétés

IUPAC Name |

2-(3-chloro-4-fluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN/c14-12-7-9(5-6-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUUJVDXYEMKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718403 |

Source

|

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-fluorophenyl)benzonitrile | |

CAS RN |

1352318-35-4 |

Source

|

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)